REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH2:9])[N:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>COC(OC)C>[NH2:1][C:2]1[C:7]([Br:8])=[N:6][CH:5]=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[N:3]=1
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Name
|
|
Quantity
|
0.056 mol
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Type
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reactant
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Smiles
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NC1=NC(=CN=C1Br)N
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Name
|
|
Quantity
|
7.91 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
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Quantity
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168 mL
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Type
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solvent
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Smiles
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COC(C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under nitrogen for 2.50 hrs
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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The cooled mixture was evaporated in vacuo
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Type
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CUSTOM
|
Details
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The residue was triturated with ether
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
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Details
|
dried in vacuo Yield 10.31 g (80%), M.p. 218-221° C.
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Name
|
|
Type
|
|
Smiles
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NC1=NC(=CN=C1Br)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |